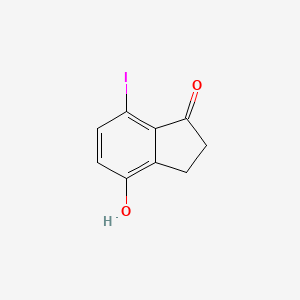

4-Hydroxy-7-iodo-indan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7IO2 |

|---|---|

Molecular Weight |

274.05 g/mol |

IUPAC Name |

4-hydroxy-7-iodo-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H7IO2/c10-6-2-4-7(11)5-1-3-8(12)9(5)6/h2,4,11H,1,3H2 |

InChI Key |

FNEKRCOAAVJUAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)O)I |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4 Hydroxy 7 Iodo Indan 1 One Derivatives

Reactions of the Ketone Functionality

The ketone group at the 1-position of the indanone ring is a primary site for nucleophilic attack and condensation reactions. Its reactivity is influenced by the electron-donating phenolic hydroxyl group and the electron-withdrawing iodine atom on the aromatic ring.

Reduction Reactions

The carbonyl group of 4-hydroxy-7-iodo-indan-1-one can be readily reduced to a secondary alcohol, yielding the corresponding 4-hydroxy-7-iodo-indan-1-ol. This transformation is a common step in the synthesis of various biologically active indane derivatives. The choice of reducing agent can influence the stereoselectivity of the reaction, leading to either cis or trans di-substituted indanols.

Table 1: Common Reducing Agents for Indanones

| Reagent | Product | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Indan-1-ol | A mild and selective reagent for reducing ketones in the presence of other functional groups. |

| Lithium aluminium hydride (LiAlH₄) | Indan-1-ol | A powerful reducing agent, capable of reducing other functional groups like esters or amides if present. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Indan-1-ol | Can also lead to dehalogenation (removal of iodine) under harsh conditions. |

Research on related indanones has demonstrated the effectiveness of these reagents. For instance, the synthesis of cis-1-amino-7-methyl-2-indanol involves the reduction of a 7-methyl-substituted 1-indanone (B140024) derivative. researchgate.net

Nucleophilic Additions

The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds). This reaction allows for the introduction of new carbon-carbon bonds at the 1-position, leading to tertiary alcohols. This is a fundamental strategy for elaborating the indanone core. While specific examples for this compound are not detailed in the available literature, the general reactivity of 1-indanones supports this transformation. nih.gov

Condensation Reactions

Condensation reactions involving the ketone functionality provide a pathway to a wide range of derivatives. These reactions typically involve the reaction of the carbonyl group with a primary amine or its derivatives to form a C=N double bond.

Formation of Imines (Schiff Bases): Reaction with primary amines.

Formation of Oximes: Reaction with hydroxylamine.

Formation of Hydrazones: Reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine).

These condensation products are often crystalline solids and can be useful for characterization. Furthermore, 1-indanones can participate in aldol-type condensation reactions, either with themselves or with other carbonyl compounds, to form more complex structures. nih.govbeilstein-journals.org

Reactions of the Hydroxyl Group

The phenolic hydroxyl group at the 4-position is another key reactive site. Its acidity and nucleophilicity allow for reactions such as alkylation, acylation, and oxidation. arabjchem.org

Alkylation and Acylation Reactions

The hydroxyl group can be readily converted into an ether or an ester through alkylation or acylation, respectively. These reactions are often used to protect the hydroxyl group during subsequent synthetic steps or to modify the molecule's biological properties.

Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) yields the corresponding ether. For example, syntheses of related compounds like 4-hydroxy-7-methyl-1-indanone (B3253230) have involved the methylation of the hydroxyl group to form a methoxy (B1213986) ether, which can later be demethylated. researchgate.net

Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine) yields an ester. This is a common strategy for introducing various acyl groups. nih.gov

Table 2: Alkylation and Acylation of Phenolic Hydroxyl Groups

| Reaction | Reagent | Product |

| Alkylation (Williamson Ether Synthesis) | Alkyl halide (R-X) + Base (e.g., K₂CO₃) | Aryl Ether (Ar-O-R) |

| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) + Base | Aryl Ester (Ar-O-COR) |

Oxidation Reactions

The oxidation of the phenolic hydroxyl group can be complex. nih.gov While phenols can be oxidized to quinones, the reaction conditions must be carefully chosen to avoid unwanted side reactions, especially given the presence of the iodine atom and the ketone functionality. Strong oxidizing agents could potentially lead to degradation of the molecule. Milder oxidizing agents are preferred to achieve selective transformation. organic-chemistry.org The specific oxidation products of this compound would depend heavily on the reagents and conditions employed.

Reactions Involving the Iodine Substituent

The iodine atom on the aromatic ring is a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions and potentially through nucleophilic substitution or halogen bonding interactions.

The carbon-iodine bond in 7-iodo-indan-1-one derivatives is a prime site for the formation of new carbon-carbon bonds using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Negishi reactions are powerful methods for this purpose.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. yonedalabs.com For a 7-iodo-indan-1-one derivative, the reaction would proceed by coupling the iodinated aromatic ring with a suitable boronic acid to form a new C-C bond at the C-7 position.

The generally accepted mechanism involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodide bond of the indanone, forming a Pd(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, yielding the final product and regenerating the Pd(0) catalyst. libretexts.org

While specific studies on this compound are not prevalent, the reactivity is well-established for similar iodo-aryl systems. For instance, the Suzuki-Miyaura cross-coupling has been successfully applied to modify iodinated heterocyclic systems, demonstrating the high reactivity of the C-I bond. researchgate.netacs.org In a study on 6-chloro-3-iodo-7-azaindoles, the iodo-substituent was selectively coupled over the chloro-substituent, highlighting the higher reactivity of aryl iodides in these reactions. acs.orgnih.gov

Negishi Reaction

The Negishi coupling is another powerful tool that pairs an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high functional group tolerance and the ability to use a wide range of organozinc reagents, including those with sp³, sp², and sp hybridized carbons. wikipedia.orgnih.gov

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation (from zinc to palladium), and reductive elimination. chem-station.com The use of organozinc reagents, often prepared in situ, allows for couplings under mild conditions. organic-chemistry.orgchem-station.com Improved catalyst systems, such as those using palladacycle precatalysts, have been developed to couple a broad scope of (hetero)aryl halides with high efficiency. nih.govnih.gov

Interactive Table: Comparison of Suzuki-Miyaura and Negishi Couplings

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acid, boronic ester) | Organozinc |

| Catalyst | Palladium | Palladium or Nickel wikipedia.org |

| Additive | Base (e.g., Carbonates, Phosphates) yonedalabs.com | Typically none required, but additives can enhance reactivity nih.gov |

| Key Advantages | Stability and commercial availability of reagents, mild conditions yonedalabs.com | High reactivity, broad scope including sp³ carbons, high functional group tolerance wikipedia.orgchem-station.com |

| Potential Challenges | Potential for boronic acid decomposition | Moisture sensitivity of organozinc reagents (though salt-stabilized reagents improve handling) nih.gov |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex. In this compound, the carbonyl group of the indanone ring is electron-withdrawing. However, it is in a meta-like position relative to the iodine atom and thus offers limited resonance stabilization to an intermediate formed by nucleophilic attack at C-7. Conversely, the hydroxyl group at C-4 is electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, direct SNAr at the C-7 position is expected to be challenging under standard conditions.

An interesting aspect of the SNAr reaction is the leaving group ability. Contrary to what is observed in aliphatic substitutions, fluoride (B91410) is often a better leaving group than heavier halogens like iodide. masterorganicchemistry.comyoutube.com This is because the rate-determining step is typically the initial nucleophilic attack on the ring, which is accelerated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

A halogen bond is a non-covalent, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. nih.govacs.org Iodine, being large and highly polarizable, is a particularly effective halogen bond donor. nih.gov These interactions are highly directional and have become a valuable tool in crystal engineering for the rational design and construction of supramolecular assemblies. rsc.orgresearchgate.netnih.gov

In the solid state, this compound has the potential to act as both a halogen bond donor (via the iodine atom) and a halogen bond acceptor (via the carbonyl oxygen or hydroxyl oxygen). This could lead to the formation of specific, predictable supramolecular synthons. For instance, I···O halogen bonds could direct the self-assembly of molecules into well-defined chains, sheets, or other complex architectures. nih.gov While the crystal structure of the parent 4-hydroxyindan-1-one is stabilized by O—H···O and C—H···O hydrogen bonds nih.gov, the presence of the iodine atom in the 7-position introduces the possibility of these stronger, more directional halogen bonds influencing the crystal packing.

Interactive Table: Key Non-Covalent Interactions in Crystal Engineering

| Interaction | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bond | Attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and a nearby electronegative atom. | The hydroxyl group (donor) and carbonyl oxygen (acceptor) are prime sites for hydrogen bonding. nih.gov |

| Halogen Bond | Attractive interaction between an electrophilic region on a halogen atom (σ-hole) and a nucleophilic site. nih.gov | The iodine at C-7 can act as a halogen bond donor to the carbonyl or hydroxyl oxygen of a neighboring molecule. nih.gov |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The planar aromatic core of the indanone system can participate in stacking interactions. |

Transformations of the Indanone Ring System

The indanone core itself is reactive and can undergo various transformations, including ring expansion, rearrangement, and functionalization at positions adjacent to the carbonyl group.

One of the most significant rearrangement reactions of cyclic ketones like indanones is the Beckmann rearrangement of their corresponding oximes. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Beckmann Rearrangement

The oxime of this compound can be prepared by reacting the ketone with hydroxylamine. Treatment of this oxime with an acid catalyst (such as sulfuric acid, polyphosphoric acid, or a Lewis acid) can induce a Beckmann rearrangement. wikipedia.orglibretexts.org This reaction involves the migration of the group anti-periplanar to the oxime's hydroxyl group, leading to the formation of a lactam (a cyclic amide). wikipedia.org In the case of an indanone oxime, this rearrangement results in ring expansion to a six-membered dihydroquinolinone structure.

The reaction is stereospecific, meaning the geometry of the oxime determines which group migrates. For the oxime of a substituted indanone, two isomeric lactams are possible depending on which of the two C-C bonds to the former carbonyl carbon migrates. Studies on related 6-methoxyindanone oximes have shown that under certain Beckmann conditions, unexpected products can also form, indicating a complex reactivity landscape. nih.gov

The indanone core can be functionalized at several positions, with the C-2 position (α to the carbonyl) being particularly reactive. researchgate.netbeilstein-journals.orgnih.gov

Functionalization at the C-2 Position

The methylene (B1212753) group at the C-2 position is activated by the adjacent carbonyl group, making its protons acidic. Deprotonation with a suitable base generates an enolate, which can then react with various electrophiles. This allows for the introduction of a wide range of substituents at this position.

Common C-2 functionalization reactions include:

Alkylation: The enolate can be reacted with alkyl halides to introduce alkyl chains.

Aldol Condensation: Reaction of the enolate with aldehydes or ketones yields β-hydroxy carbonyl compounds, which can be subsequently dehydrated to form α,β-unsaturated systems (e.g., 2-alkylidene-1-indanones).

Halogenation: Treatment with halogenating agents (e.g., N-bromosuccinimide) can introduce a halogen at the C-2 position.

Acylation: Reaction with acyl chlorides or anhydrides can introduce an acyl group, forming a 1,3-dicarbonyl system.

These transformations provide access to a vast library of indanone derivatives with modified steric and electronic properties, which is crucial for applications in medicinal chemistry and materials science. beilstein-journals.orgnih.gov

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Hydroxy 7 Iodo Indan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and through-bond correlations, a complete structural assignment of 4-Hydroxy-7-iodo-indan-1-one can be achieved.

¹H NMR Analysis (Proton Chemical Shifts and Coupling Patterns)

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The introduction of an iodine atom at the C7 position and a hydroxyl group at the C4 position significantly influences the chemical shifts of the aromatic protons. Based on data from related iodo-indanes and hydroxy-indanones, the following proton assignments can be predicted. researchgate.netchemicalbook.com

The aromatic region is anticipated to show two doublets, corresponding to the protons at the C5 and C6 positions. The proton at C6, being ortho to the iodine atom, would likely appear at a downfield chemical shift compared to the proton at C5. The aliphatic portion of the molecule, the five-membered ring, will give rise to two triplets for the methylene (B1212753) protons at C2 and C3. The protons at C2, adjacent to the carbonyl group, are expected to be deshielded and thus resonate at a lower field than the C3 protons. The phenolic hydroxyl proton will likely appear as a broad singlet.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~7.0-7.2 | d | ~8.0 |

| H-6 | ~7.4-7.6 | d | ~8.0 |

| H-2 | ~3.0-3.2 | t | ~6.0 |

| H-3 | ~2.6-2.8 | t | ~6.0 |

| 4-OH | Variable | br s | - |

This table presents predicted data based on the analysis of structurally similar compounds.

¹³C NMR Analysis (Carbon Chemical Shifts)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom. The carbonyl carbon (C1) is expected to be the most downfield signal. The aromatic carbons will appear in the range of approximately 110-160 ppm. The presence of the electron-donating hydroxyl group and the electron-withdrawing iodine atom will cause characteristic shifts in the aromatic region. The carbon atom bearing the iodine (C7) will exhibit a significantly upfield shift due to the heavy atom effect. The aliphatic carbons (C2 and C3) will resonate at higher fields.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | ~205 |

| C2 | ~36 |

| C3 | ~26 |

| C3a | ~145 |

| C4 | ~155 |

| C5 | ~118 |

| C6 | ~130 |

| C7 | ~95 |

| C7a | ~150 |

This table presents predicted data based on the analysis of structurally similar compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. researchgate.net Key correlations would be observed between the aromatic protons H-5 and H-6, and between the aliphatic protons of the C2 and C3 methylene groups. This would confirm the sequential arrangement of these protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net This experiment would allow for the direct assignment of the carbon signals for C2, C3, C5, and C6 based on their attached, and previously assigned, protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, C₉H₇IO₂. The calculated exact mass for this compound is 273.9545 g/mol . An experimental HRMS measurement would be expected to be in close agreement with this theoretical value, confirming the molecular formula.

Fragmentation Pathways of Substituted Indanones

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 274. The fragmentation of indanones is well-documented and typically involves the loss of small neutral molecules such as CO and C₂H₄. chemicalbook.com The presence of the iodine substituent introduces additional fragmentation pathways.

A likely primary fragmentation step would be the loss of a hydrogen atom to form the [M-H]⁺ ion. Another characteristic fragmentation for ketones is the alpha-cleavage, which in this case could lead to the loss of a CO molecule from the molecular ion, resulting in a fragment at m/z 246. Subsequent loss of an iodine radical from this fragment could lead to a cation at m/z 119.

Alternatively, the initial loss of the iodine atom from the molecular ion would generate a fragment at m/z 147. This fragment could then undergo further fragmentation, for example, by losing a molecule of CO to give a fragment at m/z 119. The presence of the hydroxyl group can also influence fragmentation, potentially leading to the loss of a water molecule under certain conditions. The analysis of these characteristic fragment ions would provide strong evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present within a molecule. This is achieved by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds.

For This compound , a hypothetical IR spectrum would be expected to show characteristic absorption bands for its key functional groups. Based on the known spectral data of analogous compounds, the following peaks could be anticipated:

O-H Stretch: A broad absorption band would be expected in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl (-OH) group. The broadness of this peak is due to hydrogen bonding.

C=O Stretch: A strong, sharp peak, characteristic of the ketone carbonyl group, would likely appear around 1700-1680 cm⁻¹. The position of this peak can be influenced by conjugation with the aromatic ring.

C-H Stretch (Aromatic): Absorption bands for the aromatic C-H bonds would typically be observed just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Peaks corresponding to the C-H bonds of the methylene (-CH₂) groups in the five-membered ring would be present in the 2950-2850 cm⁻¹ region.

C-O Stretch: The stretching vibration for the phenolic C-O bond would likely be found in the 1260-1180 cm⁻¹ range.

C-I Stretch: The absorption for the carbon-iodine bond is expected at lower frequencies, typically in the range of 600-500 cm⁻¹.

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| Hydroxyl (-OH) | 3400-3200 (Broad) | Stretching |

| Carbonyl (C=O) | 1700-1680 (Strong, Sharp) | Stretching |

| Aromatic C-H | >3000 | Stretching |

| Aliphatic C-H | 2950-2850 | Stretching |

| Phenolic C-O | 1260-1180 | Stretching |

| Carbon-Iodine (C-I) | 600-500 | Stretching |

Note: These are predicted values based on known data for similar compounds. Actual experimental data for this compound is required for confirmation.

X-ray Crystallography for Solid-State Structure Determination

As of now, no crystallographic data for This compound has been reported in the Cambridge Structural Database (CSD) or other scientific repositories. Therefore, details regarding its crystal system, space group, and unit cell dimensions are unknown.

For reference, the non-iodinated analogue, 4-Hydroxy-indan-1-one , has been studied via X-ray crystallography. These studies reveal that it crystallizes in the monoclinic system. The presence of a bulky iodine atom in the 7-position would likely alter the crystal packing and could potentially lead to a different crystal system and unit cell parameters for This compound .

Interactive Table: Crystallographic Data for 4-Hydroxy-indan-1-one (for comparison)

| Parameter | Value |

| Chemical Formula | C₉H₈O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.5890 (6) |

| b (Å) | 8.6160 (3) |

| c (Å) | 13.9435 (6) |

| β (°) | 116.738 (6) |

| Volume (ų) | 1457.98 (13) |

Note: This data pertains to the parent compound 4-Hydroxy-indan-1-one and is provided for illustrative purposes only. It does not represent the structural data for this compound.

Further experimental research is necessary to fully elucidate the spectroscopic and structural properties of This compound .

Computational and Theoretical Investigations of 4 Hydroxy 7 Iodo Indan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric characteristics of "4-Hydroxy-7-iodo-indan-1-one". researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.

Geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the related compound 4-hydroxy-1-indanone (B1297909), the molecule is found to be essentially planar, with only minor deviations of the methylene (B1212753) hydrogen atoms. nih.gov This planarity is a key feature of the indanone core. The introduction of a bulky iodine atom at the 7-position in "this compound" would influence the local geometry, but the fused ring system is expected to remain largely planar.

Analysis of the electronic structure provides insights into the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the electron density and predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net For "this compound", the MEP would likely show negative potential (red and yellow regions) around the carbonyl oxygen and the hydroxyl oxygen, indicating these as sites susceptible to electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue region), making it a potential hydrogen bond donor. The iodine atom, due to its electronegativity and polarizability, would also influence the surrounding electronic environment.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also critical components of electronic structure analysis. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

While the indanone ring system is relatively rigid, conformational analysis is important for understanding the orientation of the hydroxyl group. The rotation around the C-O bond of the hydroxyl group can lead to different conformers with varying energies. researchgate.net Computational methods can be used to calculate the relative energies of these conformers and identify the most stable arrangement. This is crucial for understanding intermolecular interactions, such as hydrogen bonding, which significantly impact the crystal packing and physical properties of the compound. nih.gov For the parent 4-hydroxy-1-indanone, crystal structure analysis reveals that intermolecular O-H···O hydrogen bonds link molecules into infinite chains. nih.gov

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. nih.gov These predictions are based on the calculated electron density around each nucleus. For "this compound", the predicted shifts would be influenced by the electron-withdrawing effects of the carbonyl and iodo groups, as well as the electron-donating effect of the hydroxyl group.

Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule. nih.govresearchgate.net These theoretical spectra can aid in the assignment of experimental IR and Raman bands to specific vibrational modes, such as the C=O stretch of the ketone, the O-H stretch of the hydroxyl group, and various aromatic C-H and C-C vibrations. For related quinoline (B57606) derivatives, DFT calculations have been successfully used to assign vibrational modes. researchgate.net

| Predicted Spectroscopic Parameter | Typical Computational Method | Information Gained |

| ¹H and ¹³C NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method within DFT | Electronic environment of individual atoms |

| IR and Raman Frequencies | DFT frequency calculations | Vibrational modes and functional groups |

| UV-Vis Absorption Maxima | Time-Dependent DFT (TD-DFT) | Electronic transitions and color properties |

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. In the context of "this compound", molecular modeling can be used to study its interactions with other molecules, focusing on the nature of the chemical forces involved rather than biological binding affinity.

Docking simulations can be employed to understand how "this compound" might interact with a defined binding site of a larger molecule, such as a protein or nucleic acid. These studies can predict the preferred orientation of the indanone derivative within the site and identify key intermolecular interactions like hydrogen bonds, halogen bonds, and van der Waals forces. The iodine atom in "this compound" is of particular interest as it can participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in molecular recognition.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physical/chemical properties (QSPR). mdpi.com For "this compound", QSPR studies could be employed to predict various non-biological properties based on its molecular structure.

The first step in a QSPR study is the calculation of a wide range of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. Descriptors can be classified into several categories:

Constitutional (1D) descriptors: These are based on the molecular formula and include counts of atoms, bonds, and molecular weight.

Topological (2D) descriptors: These describe the connectivity of atoms in the molecule and are derived from its 2D graph representation. Examples include connectivity indices and shape indices.

Geometrical (3D) descriptors: These are calculated from the 3D coordinates of the atoms and include information about the molecule's size and shape.

Quantum-chemical descriptors: These are derived from quantum chemical calculations and include properties like HOMO and LUMO energies, dipole moment, and partial atomic charges. frontiersin.org

Once a large pool of descriptors is calculated, a crucial step is to select a subset of these that are most relevant to the property being predicted. This is done to avoid overfitting and to create a robust and interpretable QSPR model. Various statistical techniques, such as correlation analysis and regression methods, are used for descriptor selection and model development.

Model Development and Validation

In the computational investigation of novel compounds like this compound, the development and validation of predictive models are paramount. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach, aiming to correlate the physicochemical properties of a series of molecules with their biological activity or chemical properties. brieflands.com

The process begins with the selection of a training set of molecules, typically indanone derivatives with known activities, from which molecular descriptors are calculated. nih.gov These descriptors can be steric, electronic, or topological in nature. For instance, a QSAR study on indanone-benzylpiperidine inhibitors of acetylcholinesterase utilized descriptors such as the dipole moment, the energy of the Highest Occupied Molecular Orbital (HOMO), and specific pi-orbital wave function coefficients. nih.gov

Once the descriptors are calculated, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN). brieflands.com The goal is to generate an equation that quantitatively describes the relationship between the descriptors and the activity.

The validity and predictive power of the resulting QSAR model are then rigorously assessed. Internal validation is often performed using cross-validation techniques like the leave-one-out (LOO) or leave-multiple-out method, which yield a cross-validated correlation coefficient (q²). nih.gov A high q² value is indicative of a robust model. External validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in the model's development. The predictive ability is then quantified by the predictive correlation coefficient (r²_pred). d-nb.info A reliable QSAR model should demonstrate strong correlation for both the training and test sets. d-nb.info

To illustrate, a hypothetical QSAR model for a series of indanone derivatives might be developed as follows:

| Descriptor | Description |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, representing hydrophobicity. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

| Molecular Weight | The mass of one mole of the substance. |

A resulting MLR equation might take the form:

pIC₅₀ = β₀ + β₁(LogP) + β₂(HOMO) + β₃(Dipole Moment)

The statistical quality of such a model would be evaluated using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the standard error of the estimate.

Elucidation of Structural Features Influencing Chemical Properties

The chemical properties of this compound are intrinsically linked to its structural features, namely the indanone core, the hydroxyl group at position 4, and the iodine atom at position 7. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these structure-property relationships.

The indanone framework itself is an electron-withdrawing group due to the carbonyl function. The hydroxyl group at the 4-position is an electron-donating group through resonance, which can influence the electron density distribution across the aromatic ring. Conversely, the iodine atom at the 7-position is a deactivating group due to its inductive effect, but it can also participate in halogen bonding, a non-covalent interaction that can influence intermolecular associations.

Computational studies on halo-substituted systems, such as in the halo-Nazarov cyclization, have shown that halogens can significantly impact the kinetics and thermodynamics of reactions. acs.org For instance, the cyclization of 3-halopentadienyl cationic intermediates is reported to be more kinetically accessible and thermodynamically favorable than their non-halogenated analogs. acs.org This suggests that the iodine atom in this compound could play a crucial role in its reactivity.

A comparative analysis of calculated properties for a series of substituted indanones could provide insights into the specific influence of the iodo and hydroxyl groups.

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| 1-Indanone (B140024) | -6.2 | -1.8 | 3.5 |

| 4-Hydroxy-1-indanone | -5.9 | -1.5 | 4.1 |

| 7-Iodo-1-indanone (Hypothetical) | -6.1 | -2.0 | 3.8 |

| This compound (Hypothetical) | -5.8 | -1.7 | 4.5 |

Note: The values for the iodo-substituted compounds are hypothetical and presented for illustrative purposes.

The data in this hypothetical table would be generated through DFT calculations and would allow for a systematic evaluation of how each substituent modulates the electronic properties of the indanone scaffold. For example, the introduction of the hydroxyl group would be expected to raise the HOMO energy, making the molecule a better electron donor, while the iodo group would likely lower the LUMO energy, making it a better electron acceptor.

Reaction Mechanism Studies

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including transition state analysis and reaction pathway elucidation. For a molecule like this compound, these studies can shed light on its formation and subsequent reactivity.

The synthesis of the indanone core often involves intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid. nih.gov Computational studies can model this reaction by locating the transition state for the cyclization step, thereby determining the activation energy and providing insights into the reaction kinetics. The influence of the hydroxyl and iodo substituents on the regioselectivity and feasibility of this cyclization can be computationally assessed.

For instance, in the synthesis of substituted indanones promoted by a superacid, a possible reaction mechanism involves the initial protonation of the ketone, followed by a nucleophilic attack and subsequent intramolecular Friedel-Crafts alkylation. rsc.org Computational modeling of this pathway for this compound would involve calculating the energies of all intermediates and transition states.

A key aspect of these studies is the analysis of the transition state structure. This provides a snapshot of the molecular geometry at the peak of the energy barrier, revealing which bonds are breaking and which are forming. For example, in a cyclization reaction, the transition state would show the incipient bond between the acylium ion and the aromatic ring.

A summary of key computational findings for a hypothetical reaction step could be presented as follows:

| Parameter | Value (kcal/mol) |

| Reactant Energy | 0.0 |

| Transition State Energy | +15.2 |

| Product Energy | -5.8 |

| Activation Energy | +15.2 |

| Reaction Enthalpy | -5.8 |

This data, derived from DFT calculations, would quantify the energetic profile of a specific reaction step, allowing for a detailed understanding of its feasibility and kinetics. Such computational analyses are invaluable for optimizing reaction conditions and predicting the outcomes of chemical transformations involving complex molecules like this compound.

Advanced Methodologies in the Synthesis of Substituted Indanones

Green Chemistry Approaches in Indanone Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of indanone derivatives to enhance efficiency, reduce waste, and improve the environmental profile of the reactions. These approaches are highly relevant to the potential synthesis of 4-Hydroxy-7-iodo-indan-1-one, offering cleaner routes to this and related compounds.

Microwave-Assisted Reactions

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improvements in yields. youtube.comconnectjournals.com In the context of indanone synthesis, microwave irradiation can be particularly effective for facilitating reactions that traditionally require harsh conditions and long durations. nih.govresearchgate.net

For instance, the Friedel-Crafts acylation and subsequent Nazarov cyclization, a common route to indanones, can be significantly accelerated under microwave conditions. nih.govresearchgate.net A one-pot synthesis of 1-indanones from arenes and α,β-unsaturated acyl chlorides in the presence of aluminum chloride has been demonstrated to proceed in good yields under microwave irradiation. nih.gov This method could conceivably be adapted for the synthesis of a this compound precursor, by starting with an appropriately substituted arene.

Research has shown that microwave heating can shorten the reaction time for Nazarov cyclization of chalcones from hours to minutes, a significant improvement over conventional heating methods. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Indanones

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 12-24 hours | 35-60% | youtube.com |

| Microwave Irradiation | 10 minutes | ~100% | youtube.com |

| Conventional (Nazarov Cyclization) | 4 hours | - | nih.gov |

| Microwave (Nazarov Cyclization) | 20 minutes | - | nih.gov |

Ultrasound-Assisted Reactions

The use of ultrasound in chemical synthesis, known as sonochemistry, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including indanone derivatives. nih.govacs.org

A study on the synthesis of 2-benzylidene-1-indanone (B110557) derivatives demonstrated that ultrasound assistance not only improved the reaction yield but also shortened the reaction time compared to conventional methods. acs.org The process involves the condensation of 1-indanone (B140024) with aromatic aldehydes. This approach aligns with the principles of green synthesis and could be explored for the final steps in a synthesis pathway towards functionalized indanones. acs.org While direct application to this compound is not documented, the enhanced efficiency of ultrasound-assisted condensation reactions makes it a promising technique for similar molecular frameworks. nih.govacs.org

Solvent-Free or Environmentally Benign Solvent Systems

A key tenet of green chemistry is the reduction or elimination of hazardous solvents. In indanone synthesis, several strategies have been developed to move towards solvent-free conditions or the use of environmentally benign solvents like water.

One notable example is the rhodium-catalyzed one-pot synthesis of 2,3-disubstituted indanone derivatives in water. acs.org This method operates under mild conditions and without the need for exogenous ligands, offering a sustainable route to a variety of indanones in good to excellent yields. acs.org The reaction proceeds through a tandem carborhodium/cyclization and intramolecular proton shift pathway. acs.orgorganic-chemistry.org

Metal-free approaches have also been developed. For instance, L-proline has been used as an environmentally benign catalyst for the synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehydes, offering a green synthetic pathway with good to excellent yields. rsc.org

Table 2: Examples of Indanone Synthesis in Green Solvents or Solvent-Free Conditions

| Method | Solvent/Condition | Catalyst | Key Features | Reference |

| Tandem Cyclization | Water | Rhodium | Mild conditions, no exogenous ligand | acs.org |

| Intramolecular Hydroacylation | Solvent-Free | L-proline | Metal-free, environmentally benign | rsc.org |

| Ball Milling | Solvent-Free | - | Avoids use of solvents | researchgate.net |

Catalyst Recycling and Reusability

The ability to recover and reuse catalysts is a cornerstone of sustainable chemistry, reducing both cost and environmental impact. In the synthesis of substituted indanones, which often rely on precious metal catalysts, developing recyclable catalytic systems is of particular importance.

While specific examples of catalyst recycling for the synthesis of this compound are not available, general strategies for recycling homogeneous catalysts are highly relevant. One innovative approach involves the use of redox-mediated electrochemical methods to capture and release homogeneous catalysts from product mixtures. nih.gov This technique has been successfully demonstrated for platinum and palladium catalysts used in various organic reactions, with high recovery rates and retention of catalytic activity over multiple cycles. nih.gov

Another strategy involves the use of metal triflates, which can be recovered and reused without a significant loss of catalytic activity in the cyclization of 3-arylpropionic acids to form substituted 1-indanones. nih.govbeilstein-journals.org

Flow Chemistry and Continuous Synthesis Methods

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. While the application of flow chemistry to the synthesis of this compound is not yet documented, its potential for producing substituted indanones is significant.

The modular nature of flow chemistry setups allows for the telescoping of multiple reaction steps, minimizing the need for isolation and purification of intermediates. This could be particularly advantageous for multi-step syntheses of complex molecules like this compound. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities compared to batch processes.

Applications in Chemical Research and Material Science Excluding Clinical/biological

Use as Synthetic Intermediates for Complex Organic Molecules.researchgate.netnih.govresearchgate.netnih.govbeilstein-journals.org

The 1-indanone (B140024) framework is a common motif in numerous biologically active compounds and complex organic structures. nih.govbeilstein-journals.org The presence of the hydroxyl and iodo substituents on 4-Hydroxy-7-iodo-indan-1-one provides handles for a variety of chemical transformations, making it a useful precursor for more intricate molecular architectures.

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, the broader class of 1-indanones plays a crucial role in this field. researchgate.net For instance, substituted 1-indanones are key intermediates in the synthesis of pterosins, a class of natural products. researchgate.netresearchgate.net The functional groups on this compound, particularly the reactive iodine atom, make it a plausible starting material for the synthesis of halogenated natural products or for introducing further complexity through cross-coupling reactions. The hydroxyl group can be protected and deprotected as needed, adding to its synthetic utility.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest in materials science and as potential carcinogens. nih.gov The synthesis of specific, functionalized PAHs often requires tailored building blocks. Although no specific examples of using this compound for PAH synthesis are reported, its indanone structure could, in principle, serve as a precursor. Through reactions such as Grignard additions followed by dehydration and aromatization, the five-membered ring of the indanone could be expanded to form larger aromatic systems. The iodo-substituent offers a site for coupling reactions, such as Suzuki or Sonogashira couplings, to append other aromatic rings and construct larger PAH frameworks.

Applications in Materials Chemistry

The electronic and structural properties of this compound suggest its potential for use in various advanced materials.

Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices rely on materials with specific charge transport and emissive properties. jmaterenvironsci.comresearchgate.netresearchgate.net While there are no direct reports of this compound being used in OLEDs, the indanone core is a component of some organic electronic materials. The presence of the hydroxyl group and the heavy iodine atom could influence the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport in OLEDs. The iodine atom could also promote intersystem crossing, potentially leading to phosphorescent materials, which are highly desirable for efficient OLEDs.

Photochromic materials can change their color upon exposure to light, while luminescent materials emit light. The development of new materials with these properties is an active area of research. researchgate.net There is currently no specific literature describing the photochromic or luminescent properties of this compound. However, the indanone scaffold can be functionalized to create photoresponsive or emissive molecules. The hydroxyl and iodo groups could be modified to tune the absorption and emission characteristics of such materials.

The development of new ligands for transition metal catalysis is crucial for advancing synthetic chemistry. rsc.orgsemanticscholar.orgmdpi.com The this compound molecule contains potential coordination sites for metal ions, namely the hydroxyl and carbonyl groups. While its direct application as a ligand in catalysis has not been reported, it could be chemically modified to create bidentate or polydentate ligands. For example, the hydroxyl group could be derivatized to introduce another coordinating atom, and the indanone ring could be functionalized to create a chiral ligand for asymmetric catalysis. The iodine atom could also be involved in oxidative addition reactions with transition metal centers.

Research on New Analogue Libraries for Chemical Screening Platforms

The development of new materials and functional molecules is greatly accelerated by the use of combinatorial chemistry and high-throughput screening. umd.eduumd.edu This approach involves the rapid synthesis of large, systematically organized collections of related compounds, known as analogue libraries, which can then be efficiently tested for desired properties. nih.govnih.govenamine.net this compound is a prime candidate for such a strategy due to its amenability to diversification through established chemical reactions.

The core structure of this compound provides a rigid bicyclic framework. The iodine atom at the 7-position is a particularly useful feature, serving as a versatile precursor for a variety of cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, leading to the creation of a library of novel indanone derivatives.

Detailed Research Findings

While specific research focusing exclusively on the generation of analogue libraries from this compound for non-clinical screening is not widely published, the synthetic methodologies for creating halo-indanones and their subsequent derivatization are well-established. researchgate.net The synthesis of 7-iodo-1-indanone itself can be achieved from 7-amino-2,3-dihydro-1H-inden-1-one through a Sandmeyer-type reaction. chemicalbook.com

The true power of the 7-iodo substituent lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. acs.orgnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of chemical functionalities.

For example, a Suzuki-Miyaura coupling reaction could be employed to introduce various aryl and heteroaryl groups at the 7-position. The general scheme for such a transformation is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction with this compound

This strategy allows for the systematic variation of the substituent at the 7-position, leading to a library of compounds with diverse electronic and steric properties. The hydroxyl group at the 4-position can also be functionalized, for instance, through etherification or esterification, further expanding the chemical space of the library.

The table below illustrates a hypothetical library of analogues that could be generated from this compound using various cross-coupling partners.

| Entry | Coupling Partner (R-B(OH)₂) | Resulting Analogue (at C7) | Potential Application Area |

| 1 | Phenylboronic acid | Phenyl | Organic Electronics |

| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Functional Dyes |

| 3 | 2-Thiopheneboronic acid | 2-Thienyl | Organic Semiconductors |

| 4 | Pyridine-3-boronic acid | 3-Pyridyl | Coordination Chemistry |

| 5 | Vinylboronic acid | Vinyl | Polymer Building Blocks |

High-throughput experimentation (HTE) platforms are essential for rapidly screening these newly synthesized analogue libraries. purdue.edupurdue.edu These automated systems can perform a large number of experiments in parallel, allowing for the efficient identification of "hits" – compounds that exhibit the desired properties. For material science applications, screening could involve the measurement of properties such as fluorescence, conductivity, or thermal stability.

The combination of a versatile chemical scaffold like this compound with the power of combinatorial synthesis and high-throughput screening offers a promising avenue for the discovery of new functional materials. While direct research on this specific compound is emerging, the underlying chemical principles are robust and widely applied in modern chemical research.

Future Research Directions and Unexplored Avenues

Development of Highly Regioselective and Stereoselective Synthetic Methods

The synthesis of substituted indanones is a well-established field, with methods like intramolecular Friedel-Crafts acylation being prominent. d-nb.infobeilstein-journals.orgrug.nlresearchgate.net However, achieving high regioselectivity, especially in polysubstituted systems, remains a challenge. d-nb.inforug.nl Future research should focus on developing novel synthetic strategies that allow for the precise placement of substituents on the indanone core.

Regiocontrolled Synthesis: Current methods for indanone synthesis, such as those employing polyphosphoric acid, can lead to mixtures of regioisomers, which are often difficult to separate. d-nb.info The development of catalysts and reaction conditions that favor the formation of a single regioisomer is of considerable importance. rug.nl For instance, the use of directing groups or specifically designed catalysts could offer a solution to this problem.

Stereoselective Synthesis: For indanones with chiral centers, the development of enantioselective synthetic methods is crucial. acs.orgresearchgate.net Techniques like asymmetric hydrogenation, enantioselective Heck reactions, and organocatalyzed cascade reactions have shown promise in the synthesis of chiral indanones and could be adapted for 4-Hydroxy-7-iodo-indan-1-one derivatives. acs.orgresearchgate.net

| Synthetic Method | Key Features | Potential for this compound |

| Regioselective Friedel-Crafts Acylation | Control over the position of acylation on the aromatic ring. | Precise synthesis of the 4-hydroxy-7-iodo substitution pattern. |

| Asymmetric Reductive-Heck Reaction | Creation of enantiomerically enriched 3-substituted indanones. acs.org | Introduction of a chiral center at the 3-position. |

| Iron(III) Chloride Catalyzed [3+2] Cycloaddition | Highly regio- and stereoselective synthesis of 1,2,3-trisubstituted indanes. researchgate.net | Potential for creating complex, multi-substituted indanone derivatives. |

Exploration of Novel Chemical Transformations for the Iodo and Hydroxy Functionalities

The iodo and hydroxyl groups on the aromatic ring of this compound are versatile handles for further chemical modifications.

Iodo Group Transformations: The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group for various cross-coupling reactions. organic-chemistry.org Future research could explore Suzuki, Sonogashira, and Buchwald-Hartwig couplings to introduce a wide range of substituents at the 7-position. Additionally, the iodination of aromatic compounds can be achieved using various reagents, including iodine in the presence of an oxidizing agent or iodic acid. manac-inc.co.jplibretexts.orgresearchgate.netyoutube.com

Hydroxy Group Transformations: The hydroxyl group can be readily converted into other functional groups. Etherification, esterification, and conversion to a triflate for cross-coupling reactions are all viable avenues for exploration. The synthesis of 4-hydroxyindan-1-one itself can be achieved through the hydrolysis of 4-benzoyloxy-1-indanone. nih.gov

| Functional Group | Reaction Type | Potential Products |

| Iodo | Suzuki Coupling | 7-Aryl-4-hydroxy-indan-1-ones |

| Iodo | Sonogashira Coupling | 7-Alkynyl-4-hydroxy-indan-1-ones |

| Hydroxy | Etherification | 4-Alkoxy-7-iodo-indan-1-ones |

| Hydroxy | Esterification | 4-Acyloxy-7-iodo-indan-1-ones |

Advanced Spectroscopic Techniques for Dynamic Structure Analysis

A thorough understanding of the three-dimensional structure and dynamics of this compound and its derivatives is essential for understanding their reactivity and potential biological activity. While standard techniques like NMR and IR spectroscopy provide valuable information, advanced methods can offer deeper insights. numberanalytics.comfiveable.me

Multidimensional NMR: Techniques such as 2D NMR can elucidate complex molecular structures and subtle conformational changes. numberanalytics.com

Time-Resolved Spectroscopy: Ultrafast laser systems can be used to study the dynamics of chemical reactions and excited states, providing a more complete picture of the molecule's behavior. numberanalytics.com

Computational Spectroscopy: Combining experimental data with quantum chemical calculations can aid in the interpretation of spectra and provide a more detailed understanding of the molecule's electronic structure. researchgate.net

| Spectroscopic Technique | Information Gained |

| 2D NMR Spectroscopy | Detailed molecular structure and conformational analysis. numberanalytics.com |

| Surface-Enhanced Raman Spectroscopy (SERS) | Highly sensitive detection and analysis of molecules on metal surfaces. numberanalytics.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. numberanalytics.com |

Deeper Computational Insight into Reaction Mechanisms and Molecular Interactions

Computational chemistry can be a powerful tool for predicting the reactivity of this compound and for understanding the mechanisms of its reactions. nih.gov

Reaction Pathway Modeling: Density functional theory (DFT) and other computational methods can be used to model reaction pathways and predict the regioselectivity and stereoselectivity of synthetic transformations.

Molecular Docking: If this compound or its derivatives are investigated for biological activity, molecular docking studies can predict how they might interact with protein targets. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational methods can aid in the development of SAR models, which can guide the design of new derivatives with improved properties. nih.gov

Design of Next-Generation Indanone-Based Chemical Probes for Academic Investigations

Chemical probes are essential tools for studying biological processes. nih.govnih.gov The unique structure of this compound makes it a promising scaffold for the development of novel chemical probes.

Fluorescent Probes: By attaching a fluorophore to the indanone core, it may be possible to create probes for imaging specific cellular components or processes.

Affinity-Based Probes: The iodo group can be used to attach affinity tags, allowing for the identification of protein binding partners.

Photoaffinity Probes: The introduction of a photolabile group could allow for the covalent labeling of target proteins upon irradiation with light.

The development of such probes would be invaluable for fundamental research in chemical biology and could lead to the discovery of new biological targets and pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Hydroxy-7-iodo-indan-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step halogenation and cyclization. For example, iodination at the 7-position can be achieved via electrophilic substitution using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C). Post-synthetic purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients. Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. Substitutents like hydroxyl groups (as in ) enhance solubility but may necessitate protective groups (e.g., acetyl) during halogenation to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., hydroxyl at C7, iodine at C4). Aromatic proton signals are deshielded due to iodine’s electron-withdrawing effect.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak).

- X-ray Diffraction : SHELX software (SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks. Challenges include handling heavy-atom (iodine) effects on data quality .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity compared to halogenated analogs (e.g., bromo or fluoro derivatives)?

- Methodological Answer : Iodine’s large atomic radius and polarizability enhance leaving-group potential in nucleophilic substitution. Comparative studies (e.g., with 4-Bromo-7-hydroxy-indanone from ) show slower reaction kinetics due to iodine’s weaker C–I bond. Fluorine analogs () exhibit higher electronegativity, altering electronic distribution and biological target interactions. A table summarizing substituent effects:

| Substituent | Reactivity (S2) | Biological Activity | Key Reference |

|---|---|---|---|

| Iodine | Moderate | DNA intercalation | |

| Bromine | High | Enzyme inhibition | |

| Fluorine | Low | Receptor binding |

Q. What challenges arise in resolving structural ambiguities in this compound using X-ray crystallography, and how are they addressed?

- Methodological Answer : Heavy atoms (iodine) cause absorption and radiation damage, requiring synchrotron sources for high-flux data collection. SHELXL refinement parameters must account for anisotropic displacement and possible disorder in the hydroxyl group. Twinning, common in indanone derivatives, is mitigated using the TWIN/BASF commands in SHELX .

Q. How should researchers address contradictory data in biological activity studies of this compound (e.g., conflicting IC values)?

- Methodological Answer :

- Replicate Experiments : Ensure consistent assay conditions (pH, temperature, solvent).

- Control Compounds : Compare with structurally validated analogs (e.g., 7-Hydroxycoumarin from ).

- Data Transparency : Follow open-data practices ( ) by sharing raw datasets and metadata to enable independent validation .

Q. What experimental design principles are critical for evaluating the pharmacokinetic properties of this compound in preclinical studies?

- Methodological Answer :

- In Vitro Models : Use Caco-2 cells for permeability assays; hydroxyl groups () may enhance solubility but reduce membrane penetration.

- Metabolic Stability : Incubate with liver microsomes and quantify metabolites via LC-MS.

- Dose-Response Curves : Align with FDA guidelines ( ) for preclinical data reporting, including negative controls and statistical power analysis .

Data Reporting and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

- Detailed Protocols : Document protective group strategies, purification thresholds (e.g., ≥95% purity by HPLC), and spectral data (full NMR assignments in Supplementary Information).

- Reference Standards : Cross-validate new compounds against known analogs (e.g., 4-Fluoro-7-iodo-indanone in ) using Reaxys/SciFinder ( ) .

Q. What are the best practices for integrating computational and experimental data to predict the bioactivity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450).

- QSAR Models : Corrogate iodine’s Hammett sigma constant with experimental IC values.

- Validation : Compare predictions with in vitro assays, highlighting discrepancies for further mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.